

IC 1101 vs. other brightest cluster galaxies (BCGs): a comparative analysis.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *IC 101*

Cat. No.: *B1146504*

[Get Quote](#)

A Comparative Analysis of IC 1101 and Other Brightest Cluster Galaxies

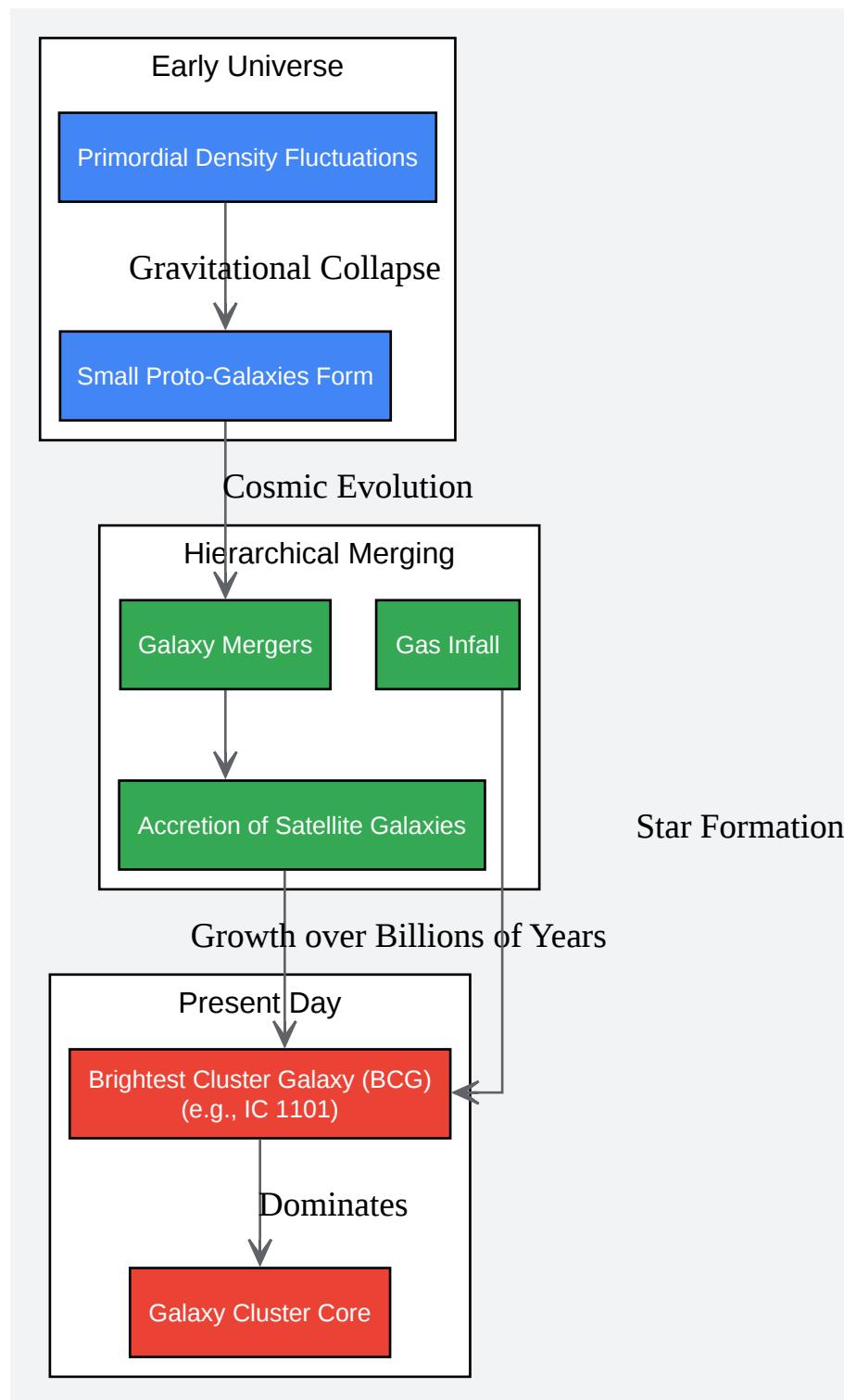
In the vast expanse of the cosmos, Brightest Cluster Galaxies (BCGs) represent the most massive and luminous galaxies known. Residing at the gravitational heart of galaxy clusters, these behemoths offer a unique laboratory for studying the extremes of galaxy formation and evolution. This guide provides a comparative analysis of IC 1101, one of the largest known galaxies, against other prominent BCGs, presenting observational data and the methodologies used to acquire them.

Quantitative Comparison of Physical Properties

The defining characteristics of BCGs are their immense size, mass, and luminosity. The following table summarizes these key physical parameters for IC 1101 and other well-studied BCGs, providing a quantitative basis for comparison.

Property	IC 1101	NGC 4889	NGC 6166	Abell 2261 BCG
Galaxy Type	cD (Supergiant Elliptical)	Supergiant Elliptical	cD (Supergiant Elliptical)	cD (Supergiant Elliptical)
Associated Cluster	Abell 2029	Coma Cluster	Abell 2199	Abell 2261
Diameter (Stellar Halo)	Up to 6 million light-years	~1.3 million light-years	~1.3 million light-years	~1 million light-years
Stellar Mass (Solar Masses)	>100 trillion ($M\odot$)	~8 trillion ($M\odot$)	~4 trillion ($M\odot$)	~10 trillion ($M\odot$)
Absolute Magnitude (V)	-25.5	-25.2	-24.8	-25.4
Stellar Population	Predominantly old, metal-rich stars	Mostly old, metal-rich stars	Old, metal-rich stellar halo	Old, metal-rich stars
Distance	~1.04 billion light-years	~336 million light-years	~490 million light-years	~3 billion light-years

Observational Methodologies (Experimental Protocols)


The data presented above are derived from a suite of sophisticated observational techniques in astrophysics. Understanding these methodologies is crucial for interpreting the comparative data.

- **Photometry:** This technique measures the apparent brightness of galaxies through various optical filters (e.g., U, B, V, R, I). By comparing the brightness in different filters, astronomers can estimate the galaxy's color, which provides insights into its stellar population (age and metallicity). The absolute magnitude, a measure of intrinsic luminosity, is calculated from the apparent brightness and the galaxy's distance.

- Spectroscopy: By dispersing the light from a galaxy into a spectrum, astronomers can analyze the absorption and emission lines. This reveals the galaxy's redshift (and thus its distance via Hubble's Law), the velocity dispersion of its stars (which is used to estimate its dynamical mass), and the chemical composition (metallicity) of its stellar populations.
- Surface Brightness Fluctuation (SBF): This is a powerful distance measurement technique for elliptical galaxies. It relies on the principle that the smoother the galaxy's light distribution appears, the farther away it is. By measuring the statistical variance in the surface brightness, a precise distance can be determined.
- Gravitational Lensing: For galaxies within massive clusters, the cluster's total mass (including dark matter) can be mapped by observing how its gravitational field distorts the light from background galaxies. This provides a robust estimate of the total mass of the BCG and its host cluster.

Formation and Evolution of Brightest Cluster Galaxies

The immense scale of BCGs like IC 1101 is believed to be the result of a hierarchical formation process, often referred to as "galactic cannibalism." This model posits that large galaxies grow by accreting smaller satellite galaxies over cosmic timescales. The diagram below illustrates this logical relationship.

[Click to download full resolution via product page](#)

Hierarchical formation model of a Brightest Cluster Galaxy.

This workflow illustrates that BCGs are not born in their current state but are the end product of a continuous process of mergers and accretion within the dense environment of a galaxy cluster's core. This process strips stars and gas from smaller galaxies, contributing to the vast, diffuse stellar halo that is characteristic of cD-type galaxies like IC 1101. The predominantly old and metal-rich stellar populations observed in these galaxies are evidence of their ancient origins and prolonged history of star formation and galactic mergers.

- To cite this document: BenchChem. [IC 1101 vs. other brightest cluster galaxies (BCGs): a comparative analysis.]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1146504#ic-1101-vs-other-brightest-cluster-galaxies-bcgs-a-comparative-analysis\]](https://www.benchchem.com/product/b1146504#ic-1101-vs-other-brightest-cluster-galaxies-bcgs-a-comparative-analysis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com